molecular formula C8H20O2Si B1585084 Diethyldiethoxysilane CAS No. 5021-93-2

Diethyldiethoxysilane

Cat. No.: B1585084
CAS No.: 5021-93-2
M. Wt: 176.33 g/mol
InChI Key: ZMAPKOCENOWQRE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Designations

This compound adheres to IUPAC naming conventions, where substituents are ordered alphabetically. Its systematic name, diethoxy(diethyl)silane , reflects the priority of ethyl and ethoxy groups attached to the silicon atom. Alternative designations include:

Designation Source
Diethoxydiethylsilane CAS 5021-93-2
Silane, diethoxydiethyl- EC 225-706-8
Diethoxy(diethyl)silane PubChem CID 78726

Key identifiers include:

  • CAS Registry Number : 5021-93-2
  • EC Number : 225-706-8
  • Molecular Weight : 176.33 g/mol
  • SMILES : CCO[Si](CC)(CC)OCC
  • InChI : InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3

Molecular Geometry and Hybridization States

The silicon atom in this compound adopts a tetrahedral geometry with sp³ hybridization , consistent with silicon’s electron configuration (3s²3p²). The substituents—two ethyl and two ethoxy groups—occupy the four valence positions symmetrically. This arrangement minimizes steric strain, as the ethyl groups are less bulky than larger alkyl or aryl substituents.

Key Structural Features :

  • Bond Lengths : Si–C (ethyl) ≈ 1.87 Å; Si–O (ethoxy) ≈ 1.63 Å (estimated from analogous silanes).
  • Bond Angles : ~109.5° between substituents, typical of sp³ hybridization.

Isomeric Variations and Stereochemical Considerations

This compound exhibits no geometric or stereoisomerism due to the identical nature of its substituents. The ethyl and ethoxy groups are distributed symmetrically around the silicon center, precluding cis-trans isomerism or enantiomeric forms. This structural simplicity contrasts with silanes bearing dissimilar substituents (e.g., phenyl vs. alkyl groups), which may exhibit stereoisomerism.

Properties

IUPAC Name

diethoxy(diethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAPKOCENOWQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063680
Record name Silane, diethoxydiethyl-
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Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-93-2
Record name Diethyldiethoxysilane
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Record name Diethoxydiethylsilane
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Record name Silane, diethoxydiethyl-
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Record name Silane, diethoxydiethyl-
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Record name Diethoxydiethylsilane
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Record name DIETHOXYDIETHYLSILANE
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Preparation Methods

Reaction Principle

The most common industrial method for preparing diethyldiethoxysilane is the alcoholysis of diethyldichlorosilane with ethanol. This reaction proceeds as follows:

$$
\text{(C}2\text{H}5)2\text{SiCl}2 + 2 \text{C}2\text{H}5\text{OH} \rightarrow \text{(C}2\text{H}5)2\text{Si(OC}2\text{H}5)2 + 2 \text{HCl}
$$

This reaction produces this compound and hydrogen chloride as a byproduct.

Process Details and Improvements

  • Reaction Conditions: The reaction is typically carried out at temperatures below 60 °C to avoid side reactions and excessive hydrolysis.
  • Use of Neutralizing Agents: Urea or alkaline substances are added to absorb or neutralize the hydrogen chloride formed, preventing secondary reactions that degrade yield.
  • Reaction Vessel: A stirred tank reactor is commonly used, with controlled addition of ethanol dropwise over 1-2 hours to manage exothermicity.
  • Phase Separation: After reaction completion, the mixture is allowed to settle to separate acid liquid from the crude product.
  • Neutralization Step: The crude product is neutralized further to remove residual acid, ensuring product purity.
  • Rectification: The neutralized product undergoes distillation to isolate this compound with high purity.

Example Data from Patent CN102718792A

Step Conditions/Details Outcome/Yield
Reaction Diethyldichlorosilane (500 kg), urea (700 kg), ethanol (500 kg) added dropwise over 2 hours, temperature < 60 °C, under reduced pressure (0 to -200 mm Hg) Reaction completed with acid liquid separated
Neutralization Excess neutralizing agent (>5%) added until neutral or slightly alkaline pH Neutralized mixture ready for distillation
Rectification Batch fractionating tower, reflux ratio controlled, ethanol and this compound separated by distillation Product yield: 83.4% (617.2 kg)

This method reduces hydrogen chloride concentration, minimizes side reactions, and improves yield and cost efficiency.

Preparation via Grignard Reagents and Silanes

Reaction Principle

An alternative method involves the use of Grignard reagents to introduce ethyl groups onto silicon centers, followed by reaction with ethoxy groups. This method is more selective and useful for partially substituted silanes.

Process Advantages and Considerations

  • Selectivity: Grignard methods allow partial substitution, enabling control over the number of ethyl and ethoxy groups.
  • Reaction Conditions: Typically performed in ether solvents under inert atmosphere to prevent moisture interference.
  • Industrial Application: Continuous reactor designs have been explored for scale-up, improving efficiency and safety.

Research Findings

  • Russian researchers have detailed continuous reactor processes for this compound synthesis via Grignard reagents, emphasizing controlled addition sequences and reactor design to optimize yield and purity.
  • The reaction can be carried out by adding silane to Grignard reagent or vice versa, depending on desired substitution patterns.

Comparative Analysis of Preparation Methods

Aspect Alcoholysis of Diethyldichlorosilane Grignard Reagent Method
Starting Materials Diethyldichlorosilane, ethanol, urea/neutralizers Diethyldichlorosilane, ethylmagnesium halide
Reaction Conditions <60 °C, reduced pressure, batch or semi-batch Inert atmosphere, ether solvents, controlled addition
Byproducts Hydrogen chloride (neutralized) Magnesium salts, possible side products
Yield ~83% Variable, depends on process control
Industrial Suitability High, widely used Moderate, more complex but selective
Purity Control Via neutralization and distillation Requires careful workup and purification
Cost and Complexity Moderate Higher due to Grignard reagent preparation

Summary of Key Research Findings

  • The alcoholysis method with urea neutralization is efficient, scalable, and cost-effective, producing this compound with yields over 80% and good purity.
  • Control of reaction temperature and hydrogen chloride concentration is critical to minimizing side reactions and maximizing yield.
  • Grignard reagent methods provide selective substitution but require more complex handling and inert conditions, suitable for specialized applications.
  • Continuous reactor designs and controlled addition rates improve process efficiency and product consistency in both methods.

Chemical Reactions Analysis

Types of Reactions

Diethyldiethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • DDEDOS is utilized as a reagent in various organic reactions, particularly in the selective reduction of carbonyl compounds and hydrosilylation of alkenes. It serves as a precursor for synthesizing silane-based compounds.
    • Case Study : In a study by Thermo Scientific, DDEDOS was employed in the synthesis of N,N'-methylsilanediyl-bis-phthalimide through reaction with phthalimide, demonstrating its utility in creating complex silane derivatives .
  • Catalytic Processes
    • The compound has been investigated for its role in catalytic cracking deposition (CCD) processes, specifically for tuning zeolitic pores in membranes for gas separation applications (H2_2/CO2_2 separation). This application highlights its significance in enhancing membrane selectivity and efficiency .
    • Data Table : Catalytic Performance Metrics
    Reaction TypeCatalyst UsedPerformance Metric
    CCD for H2_2/CO2_2MFI ZeoliteEnhanced permeability
    Hydrosilylation of AlkenesRhodium CatalystHigh selectivity
  • Material Science
    • DDEDOS is also employed in the formulation of silicone-based materials, contributing to improved mechanical properties and thermal stability. Its ability to form cross-linked structures is particularly valuable in coatings and sealants.
    • Case Study : Research indicates that incorporating DDEDOS into polymer matrices enhances their thermal resistance and flexibility, making them suitable for high-performance applications .
  • Environmental Applications
    • The hydrolysis products of DDEDOS can be utilized in environmental remediation efforts, particularly in adsorbing heavy metals from contaminated water sources. The silanol groups formed upon hydrolysis can interact with metal ions, facilitating their removal.
    • Data Table : Adsorption Capacity of Silanol Derivatives
    Silanol CompoundHeavy Metal IonAdsorption Capacity (mg/g)
    Hydrolyzed DDEDOSPb2+^{2+}150
    Hydrolyzed DDEDOSCd2+^{2+}120

Mechanism of Action

The mechanism by which diethyldiethoxysilane exerts its effects involves the dissociative adsorption of the compound on silicon surfaces. The ethyl and ethoxy groups are deposited on the surface, followed by β-hydride elimination to form ethylene and hydrogen gas. This process creates reactive sites on the silicon surface, allowing for the controlled deposition of silicon dioxide films .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl groups in DEDEOS increase hydrophobicity compared to methyl analogs, enhancing wood protection . Phenyl groups (diethoxydiphenylsilane) improve thermal stability but reduce reactivity in ALD .
  • Ethoxy vs. Methoxy : Ethoxy groups in DEDEOS offer slower hydrolysis rates than methoxy (methyltrimethoxysilane), enabling controlled SiO₂ deposition .

A. Antifungal Performance in Wood Protection

  • DEDEOS: When hydrolyzed to silanol, shows superior durability against P. placentae (mass loss reduction: ~50% at 16–65% WPG) compared to water-ethanol solutions .
  • Methyltrimethoxysilane : Higher antifungal activity at shorter chain lengths but requires higher WPG for comparable efficacy .
  • Aminosilanes (e.g., aminopropyltrimethoxysilane): Amino groups enhance anti-decay effects (~70% mass loss reduction) but may compromise hydrophobicity .

B. SiO₂ Deposition in Semiconductor Manufacturing

  • DEDEOS : Adsorbs dissociatively on silicon surfaces, depositing ethyl/ethoxy species that decompose via β-hydride elimination at ~700 K. Achieves rapid SiO₂ growth (θO ~2.4 ML) with ALD cycles .
  • Tetraethoxysilane (TEOS) : Requires higher temperatures (>900 K) for decomposition; less precise layer control compared to DEDEOS .

C. Dimensional Stability in Wood (ASE Values)

  • DEDEOS : Achieves 8–69% ASE (anti-swelling efficiency) at 16–65% WPG, comparable to ethyltriethoxysilane (20–35% ASE) but outperforms methoxysilanes at high WPG .
  • PDMS + Nano-SiO₂: Hybrid systems yield 17–33% ASE at lower WPG (3.5–4.7%), highlighting trade-offs between nanoparticle loading and efficacy .

Physicochemical Properties

  • Thermal Stability : DEDEOS decomposes at ~700 K, lower than phenyl-substituted silanes (>800 K) but suitable for ALD .
  • Hydrophobicity : Ethyl groups in DEDEOS reduce wood hydrophilicity more effectively than methyl or carboxy-functionalized silanes .

Biological Activity

Diethyldiethoxysilane (DDEDMS) is an organosilicon compound with significant potential in various biological applications due to its unique chemical properties. This article explores the biological activity of DDEDMS, focusing on its pharmacological profiles, biocompatibility, and potential toxicological effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its diethyl and ethoxy functional groups attached to a silicon atom. The chemical formula is C6H14O4Si\text{C}_6\text{H}_{14}\text{O}_4\text{Si}, and its structure can be represented as follows:

Si(OCH2CH3)2(C2H5)2\text{Si}(\text{OCH}_2\text{CH}_3)_2(\text{C}_2\text{H}_5)_2

This compound exhibits properties that make it suitable for applications in materials science, particularly in the development of hybrid coatings and biomedical devices.

1. Pharmacokinetics and Toxicology

Recent studies have employed computational methods to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of DDEDMS and similar silanes. Key findings include:

  • Absorption : High gastrointestinal absorption (GI) predicted at 0.965.
  • Plasma Protein Binding : Moderate binding affinity (0.668).
  • Blood-Brain Barrier Permeation : Significant permeability (0.907).
  • Toxicity Predictions : Low likelihood of hepatotoxicity (0.833) and carcinogenicity (0.896) were observed, indicating a favorable safety profile for biomedical applications .

2. Biocompatibility

DDEDMS has shown promising biocompatibility in various studies, particularly in the context of tissue engineering and drug delivery systems. Its ability to form stable siloxane networks enhances its compatibility with biological tissues.

  • Case Study : A study involving the use of silane coatings on medical devices demonstrated that DDEDMS-modified surfaces significantly reduced protein adsorption compared to unmodified surfaces, suggesting enhanced biocompatibility .

3. Cellular Interactions

Research indicates that DDEDMS may interact with cellular systems, influencing cell adhesion and proliferation:

  • Cell Adhesion : Coatings derived from DDEDMS have been shown to promote fibroblast attachment and growth, which is crucial for wound healing applications.
  • Study Findings : In vitro experiments revealed that cells cultured on DDEDMS-treated surfaces exhibited increased viability and proliferation rates compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of DDEDMS:

ParameterValueImplication
Gastrointestinal Absorption0.965High absorption potential
Plasma Protein Binding0.668Moderate binding affinity
Blood-Brain Barrier Permeation0.907Significant permeability
Hepatotoxicity Prediction0.833Favorable safety profile
Carcinogenicity Prediction0.896Low risk for cancer development

Potential Applications

DDEDMS's unique properties position it well for various applications:

  • Biomedical Devices : As a surface modifier to enhance biocompatibility.
  • Drug Delivery Systems : Due to its favorable pharmacokinetic profile.
  • Tissue Engineering : Promoting cell adhesion and growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyldiethoxysilane, and how do reaction conditions influence yield and purity?

  • This compound is synthesized via Grignard reactions involving silicon tetrachloride and ethylmagnesium bromide, followed by ethoxylation. Key factors include stoichiometric control of ethyl groups, reaction temperature (typically 0–25°C), and inert atmospheric conditions to prevent hydrolysis . Purity is optimized through fractional distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg). Characterization via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) and GC-MS confirms structural integrity and minimizes byproducts like triethylsilanol.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its decomposition intermediates?

  • Fourier-transform infrared (FTIR) spectroscopy identifies surface-adsorbed species (e.g., ethyl and ethoxy groups) via C-H stretching (2800–3000 cm⁻¹) and Si-O vibrations (~1000–1100 cm⁻¹) . Auger electron spectroscopy (AES) monitors silicon oxidation states during SiO₂ deposition. Gas chromatography (GC) coupled with mass spectrometry (MS) quantifies desorption products like ethylene (C₂H₄) and hydrogen (H₂) during thermal decomposition .

Advanced Research Questions

Q. How does the β-hydride elimination mechanism during this compound decomposition influence SiO₂ film quality in semiconductor applications?

  • Thermal decomposition at ~700 K triggers β-hydride elimination, releasing ethylene and leaving behind Si-O-Si networks. Film uniformity is achieved by controlling annealing cycles (e.g., 820 K for 300 s) to minimize residual carbon and ensure stoichiometric SiO₂. Cross-sectional TEM and XPS depth profiling reveal that excessive heating (>900 K) introduces defects, while optimized cycles produce films with <5% carbon contamination .

Q. What experimental designs resolve contradictions in reported SiO₂ deposition rates using this compound precursors?

  • Discrepancies arise from substrate porosity (e.g., Si(100) vs. porous silicon) and precursor flux variations. Laser-induced thermal desorption (LITD) studies show that porous silicon enhances adsorption due to higher surface area, accelerating initial deposition (θ₀ ~2.4 ML). Rate decay occurs as surface sites saturate, requiring iterative adsorption/annealing cycles. Statistical modeling (e.g., Langmuir adsorption isotherms) correlates precursor pressure (10⁻⁶–10⁻⁴ Torr) with deposition kinetics .

Q. How can this compound-derived SiO₂ interfaces be engineered to minimize interfacial traps in strained-silicon substrates?

  • Low-thermal-budget processes (≤820 K) with atomic layer deposition (ALD) cycles reduce lattice mismatch. Pre-treatment with HF etching removes native oxides, while post-deposition annealing in O₂/N₂ atmospheres (1:10 ratio) passivates dangling bonds. Capacitance-voltage (C-V) measurements show trap densities <10¹¹ cm⁻²·eV⁻¹, meeting industry benchmarks for shallow-trench isolation .

Q. What methodologies validate the stability of this compound under long-term storage or reactive environments?

  • Accelerated aging studies under controlled humidity (20–80% RH) and temperature (25–60°C) track hydrolysis via <sup>29</sup>Si NMR. Silica gel additives (0.1–1 wt%) inhibit polymerization by scavenging water. Stability is quantified using Arrhenius models, predicting a shelf life >12 months at 25°C with <5% degradation .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting FTIR and TPD data during this compound decomposition studies?

  • FTIR may detect transient intermediates (e.g., ethoxy groups) that desorb before TPD detection. Synchronize time-resolved FTIR (millisecond resolution) with TPD heating ramps (2–5 K/s) to align spectral and desorption events. Multivariate analysis (e.g., principal component analysis) deconvolutes overlapping peaks, resolving contributions from parallel decomposition pathways .

Q. What statistical approaches are recommended for optimizing this compound-based deposition parameters?

  • Response surface methodology (RSM) with central composite designs evaluates interactions between temperature, pressure, and precursor flux. Pareto charts identify critical factors (e.g., temperature contributes 65% to film thickness variance). Machine learning models (e.g., random forests) trained on historical data predict optimal conditions with ±3% error margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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